molecular formula C12H16FNO B13351016 (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol

(1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol

Cat. No.: B13351016
M. Wt: 209.26 g/mol
InChI Key: YHVHUGURPJPWFZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 2-fluorobenzylamino substituent. Its stereochemistry and functional groups make it a candidate for pharmaceutical and synthetic applications, particularly in enantioselective synthesis and receptor-targeted drug design.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(1R,2R)-2-[(2-fluorophenyl)methylamino]cyclopentan-1-ol

InChI

InChI=1S/C12H16FNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1

InChI Key

YHVHUGURPJPWFZ-VXGBXAGGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2F

Canonical SMILES

C1CC(C(C1)O)NCC2=CC=CC=C2F

Origin of Product

United States

Biological Activity

(1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring substituted with an amino group and a fluorobenzyl moiety. Its molecular formula is C12H16FNO, with a molecular weight of 209.26 g/mol. The presence of both amino and hydroxyl groups suggests potential for hydrogen bonding , which may enhance its solubility and bioavailability in biological systems.

Structural Features

The structural formula of (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol allows for various interactions within biological systems. The compound's chiral nature and the functional groups present are critical for its biological activity.

Predicted Biological Activities

Computer-aided predictions using tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit diverse biological activities, including:

  • Enzyme inhibition
  • Receptor modulation
  • Potential neuroprotective effects

These activities are attributed to the compound’s ability to interact with various enzyme targets and pathways involved in disease processes.

The mechanism of action involves the interaction of the compound with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group also participates in hydrogen bonding, enhancing the compound’s binding affinity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol, a comparative analysis with similar compounds is useful:

Compound NameStructure CharacteristicsNotable Activities
(1R,2S)-2-Aminocyclopentan-1-olSimilar cyclopentane structure without fluorinePotential neuroprotective effects
2-FluorobenzylamineContains only the fluorobenzyl groupAntidepressant properties
(1R)-N-(2-Fluorobenzyl)prolineProline derivative with similar fluorobenzyl moietyAntitumor activity

This table highlights the uniqueness of (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol, particularly its combination of a cyclopentane core with both an amino and hydroxyl group along with a fluorinated aromatic component.

Case Studies and Research Findings

Research on compounds structurally related to (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol has indicated various biological activities:

  • Neuroprotective Effects : Studies on (1R,2S)-2-Aminocyclopentan-1-ol suggest potential neuroprotective properties that could be relevant for developing treatments for neurodegenerative diseases.
  • Antidepressant Properties : The fluorobenzylamine derivatives have demonstrated antidepressant-like effects in animal models, indicating that modifications to the benzyl moiety can significantly influence pharmacological outcomes.
  • Antitumor Activity : Research on proline derivatives shows that similar structural modifications can lead to significant antitumor effects, suggesting that (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol might also possess such properties.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties Synthesis Highlights
Target Compound C₁₂H₁₅FNO 207.26* 2-Fluorobenzylamino High enantiopurity, metabolic stability Boron-mediated stereoselective
2-Chlorophenyl Analogue C₁₁H₁₄ClNO 211.69 2-Chlorophenylamino Increased lipophilicity, reduced H-bonding Similar to target, varying halogens
4-Fluorophenyl Analogue C₁₁H₁₄FNO 195.23 4-Fluorophenylamino Improved solubility, weaker steric effects Positional isomer synthesis
2-Ethoxyphenyl Analogue C₁₃H₁₉NO₂ 221.29 2-Ethoxyphenylamino Electron-donating, bulky Alkylation steps required
Furan Derivative C₉H₁₂O₂ 152.19 Furan-2-yl Conjugated π-system, lower MW BH₃·Me₂S-mediated hydroboration

*Estimated based on structural similarity.

Research Findings and Implications

  • Substituent Position : Ortho-substituted fluorine (target compound) offers steric and electronic advantages over para-substituted analogues in chiral recognition .
  • Synthetic Efficiency: Boron-based methods (e.g., (+)-IpcBH₂) achieve high enantiomeric excess (>90%) for cyclopentanol derivatives, critical for pharmaceutical applications .

Preparation Methods

Synthesis via Asymmetric Hydrogenation of Cyclic Imines

Mechanism:

  • Starting from a suitable cyclopentene derivative, the synthesis involves the formation of a cyclic imine intermediate.
  • Asymmetric hydrogenation using chiral catalysts (e.g., chiral Rh or Ru complexes) introduces the amino group with stereocontrol, yielding the (1R,2R)-configured amino alcohol.

Process Details:

  • The precursor, such as a cyclopentene oxide or a cyclopentene derivative bearing an amino group, undergoes catalytic hydrogenation.
  • Chiral ligands (e.g., BINOL-derived phosphates or other chiral phosphines) are employed to induce stereoselectivity.
  • The reaction typically occurs at mild pressures (1-10 atm H₂) and temperatures (25-60°C).

Advantages:

  • High stereoselectivity.
  • Compatibility with various functional groups.

Functional Group Transformations and Intermediate Management

  • Protection/Deprotection: The amino group may be protected during early steps (e.g., Boc, CBz), then deprotected before final functionalization.
  • Fluorobenzylation: The amino group is alkylated with 2-fluorobenzyl halides or via nucleophilic substitution with 2-fluorobenzyl derivatives.
  • Stereoselective Reduction: Use of chiral catalysts or auxiliaries ensures the (1R,2R) configuration during reduction steps.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Pressure Catalyst/Conditions Yield Stereoselectivity
1. Cyclopentene oxidation m-Chloroperbenzoic acid Dichloromethane 0-25°C Atmospheric - 80-90% -
2. Epoxide formation Cyclopentene Peracid 0-25°C - - 85-95% -
3. Nucleophilic attack 2-Fluorobenzylamine THF 80-110°C - Inert atmosphere 70-85% Diastereoselective
4. Hydrogenation H₂ Ethanol 25-60°C 1-10 atm Chiral Rh or Ru catalysts >90% Enantioselective (>95%)
5. Final functionalization Acid or base Water/organic 0-30°C - - Variable -

Recent Research Discoveries and Innovations

  • Advances in chiral catalyst design, including BINOL-derived phosphates, have enhanced enantioselectivity.
  • Novel oxidation methods, such as catalytic oxidation with molecular oxygen, are under exploration for greener processes.
  • Enzymatic methods are increasingly applied for stereoselective synthesis, offering environmentally friendly alternatives.

Q & A

Q. What are the established synthetic routes for (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol, and how do reaction conditions affect enantiomeric purity?

  • Methodological Answer : The synthesis typically involves reductive amination between cyclopentanone and 2-fluorobenzylamine. Key steps include:
  • Catalyst Selection : Asymmetric hydrogenation using chiral catalysts (e.g., IpcBH2) to ensure stereochemical control, as demonstrated in the synthesis of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol (92% yield with enantiomeric purity) .
  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for reductive amination .
  • Purification : Chiral HPLC or recrystallization to isolate the (1R,2R)-enantiomer from diastereomeric mixtures .
    Contradictions in yield and purity often arise from solvent polarity, temperature (-25°C to 0°C for stereochemical retention), and catalyst loading .

Q. How is the structure of (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol characterized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the cyclopentanol core, fluorobenzyl substituent, and stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, as applied to similar cyclopentanol derivatives .
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric excess (>99% in optimized syntheses) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported biological activities of (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol?

  • Methodological Answer : Discrepancies in activity data (e.g., IC50 values) require:
  • Standardized Assays : Replicating enzyme inhibition studies under uniform conditions (pH, temperature) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to targets like G-protein-coupled receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) to validate interactions .
    For example, fluorobenzyl derivatives show enhanced receptor affinity compared to methoxy analogs due to electronegativity and lipophilicity .

Q. How can computational modeling predict the binding affinity of (1R,2R)-2-((2-Fluorobenzyl)amino)cyclopentan-1-ol to biological targets?

  • Methodological Answer : Integrate:
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to identify key residues (e.g., hydrogen bonds with fluorobenzyl) .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations .
  • QSAR Models : Correlate substituent effects (e.g., fluoro vs. chloro) with activity trends .
    Example: Fluorine’s electronegativity enhances binding to hydrophobic pockets, as seen in analogs like (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate racemization risks under physiological conditions using accelerated stability studies .
  • In Vivo Pharmacokinetics : Conduct ADMET profiling to assess bioavailability and metabolite formation .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.